4-methoxy-2-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol
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Description
The compound “4-methoxy-2-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol” is a complex organic molecule. It is a derivative of Mequinol, also known as 4-methoxyphenol . Mequinol is a phenol with a methoxy group in the para position . It is a colorless solid and is used in dermatology and organic chemistry .
Synthesis Analysis
In organic chemistry, 4-methoxyphenol is used as a polymerisation inhibitor . It can be produced from p-benzoquinone and methanol via a free radical reaction . It may also be used in the synthesis of butylated hydroxy anisoles via alkylation with methyl tert-butyl ether over a non-zeolitic solid acidic catalyst .Molecular Structure Analysis
The molecular structure of 4-methoxyphenol, a base compound for the requested molecule, has the formula CH3OC6H4OH . It is a phenol with a methoxy group in the para position .Chemical Reactions Analysis
4-methoxyphenol can react with aqueous nitrous acid to form 2-nitro-4-methoxyphenol and benzoquinone in varying ratios depending on the reaction conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of 4-methoxyphenol include a melting point of 52.5 °C, a boiling point of 243 °C, and a density of 1.55 g/cm^3 . It has a molar mass of 124.139 g·mol^−1 .Safety and Hazards
Future Directions
The future directions of research into 4-methoxyphenol and its derivatives could involve further exploration of their potential biological activities . For instance, MMPP, a selective signal transducer and activator of transcription 3 (STAT3) inhibitor, has shown anti-inflammatory properties in several inflammatory disease models . Such compounds could be potential ligands for drug complexation .
Properties
IUPAC Name |
4-methoxy-2-[[3-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O3/c1-29-21-9-10-23(28)19(16-21)17-25-11-5-6-20(18-25)26-12-14-27(15-13-26)22-7-3-4-8-24(22)30-2/h3-4,7-10,16,20,28H,5-6,11-15,17-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFELIELXCCFTKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)CN2CCCC(C2)N3CCN(CC3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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